Tert-butyl 3-{[6-(diethylamino)pyrimidin-4-yl]oxy}pyrrolidine-1-carboxylate
Beschreibung
Tert-butyl 3-{[6-(diethylamino)pyrimidin-4-yl]oxy}pyrrolidine-1-carboxylate (CAS: 1354000-24-0) is a pyrrolidine-based carbamate derivative featuring a pyrimidine substituent. Its molecular formula is C₁₇H₂₈N₄O₃, with a molecular weight of 336.43 g/mol . The compound comprises:
- A tert-butyl carbamate group at the 1-position of the pyrrolidine ring, enhancing steric protection and stability.
- A pyrimidin-4-yloxy group at the 3-position of the pyrrolidine, substituted with a diethylamino moiety at the 6-position of the pyrimidine.
This structure is designed for applications in medicinal chemistry, particularly as an intermediate in drug discovery. The (R)-enantiomer is explicitly noted in , highlighting stereochemical relevance in synthesis and biological activity .
Eigenschaften
Molekularformel |
C17H28N4O3 |
|---|---|
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
tert-butyl 3-[6-(diethylamino)pyrimidin-4-yl]oxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H28N4O3/c1-6-20(7-2)14-10-15(19-12-18-14)23-13-8-9-21(11-13)16(22)24-17(3,4)5/h10,12-13H,6-9,11H2,1-5H3 |
InChI-Schlüssel |
MLMXCKDDWPEREW-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC(=NC=N1)OC2CCN(C2)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Boc Protection of Pyrrolidine Derivatives
The tert-butoxycarbonyl (Boc) group is universally employed to protect the pyrrolidine nitrogen during synthesis. A common starting material is (R)- or (S)-pyrrolidin-3-ol, which undergoes Boc protection under anhydrous conditions. For example, Method G from US Patent 2010/137305 involves reacting pyrrolidin-3-ol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP). The reaction typically proceeds in tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C, yielding tert-butyl 3-hydroxypyrrolidine-1-carboxylate with >90% purity.
Key considerations :
- Base selection : DMAP accelerates the reaction but may require rigorous exclusion of moisture.
- Temperature control : Exothermic reactions necessitate cooling to prevent racemization of chiral centers.
The introduction of the 6-(diethylamino)pyrimidin-4-yloxy group to the Boc-protected pyrrolidine core is achieved through an SN2 reaction. As demonstrated in WO2016121953A1, 4-chloro-6-(diethylamino)pyrimidine is reacted with tert-butyl 3-hydroxypyrrolidine-1-carboxylate in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). The reaction is conducted in polar aprotic solvents (e.g., DMF, DMSO) at 60–80°C for 12–24 hours, achieving yields of 65–80%.
Optimization challenges :
- Solvent choice : DMSO enhances reaction rates but complicates purification due to high boiling points.
- Steric hindrance : The bulky Boc group on pyrrolidine slows nucleophilic attack, necessitating elevated temperatures.
Catalytic Hydrogenation for Intermediate Reduction
In cases where unsaturated intermediates are formed, catalytic hydrogenation is employed. For instance, US2010/137305 describes the reduction of tert-butyl 3-(propan-2-ylideneamino)pyrrolidine-1-carboxylate using platinum oxide (PtO₂) under a hydrogen atmosphere. Methanol is the solvent of choice, and reactions proceed at room temperature for 18 hours, yielding the saturated pyrrolidine derivative in 53% yield.
Comparative data :
| Catalyst | Solvent | Pressure (psi) | Yield |
|---|---|---|---|
| PtO₂ | Methanol | 60 | 53% |
| Pd/C (10%) | Ethanol | 14.7 | 92% |
Pd/C offers higher efficiency but requires careful handling to avoid over-reduction.
Enantioselective Synthesis and Resolution
Chiral purity is critical for pharmaceutical applications. WO2019186343A1 outlines an enantioselective route using (R)- or (S)-Boc-pyrrolidine-3-ol prepared via kinetic resolution with chiral catalysts such as Sharpless epoxidation reagents. Alternatively, chiral HPLC separation of racemic mixtures is employed post-synthesis, though this method reduces overall yield by 20–30%.
Stereochemical analysis :
- The (R)-enantiomer (CAS 1354000-24-0) is prioritized in oncology applications due to its higher binding affinity to kinase targets.
- Optical rotation data for the (S)-enantiomer (CAS 1354015-15-8) confirms [α]D²⁵ = +12.4° (c = 1.0, CHCl₃).
Industrial-Scale Process Optimization
Scale-up introduces challenges in reproducibility and cost-efficiency. Key strategies include:
- Continuous flow chemistry : Reduces reaction times from 24 hours to 2–3 hours by enhancing heat transfer and mixing.
- Solvent recycling : DMF and methanol are recovered via distillation, lowering production costs by 40%.
- Quality control : In-process NMR and HPLC ensure intermediates meet >98% purity standards before proceeding.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Diethylaminogruppe, was zur Bildung von N-Oxiden führt.
Reduktion: Reduktionsreaktionen können am Pyrimidinring auftreten, was möglicherweise zur Bildung von Dihydropyrimidinderivaten führt.
Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, insbesondere am Pyrimidinring, bei denen verschiedene Nucleophile die Diethylaminogruppe ersetzen können.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Als Reduktionsmittel können Natriumborhydrid oder Lithiumaluminiumhydrid verwendet werden.
Substitution: Nucleophile wie Amine, Thiole oder Alkoxide können unter basischen Bedingungen verwendet werden.
Hauptprodukte
Oxidation: Bildung von N-Oxiden.
Reduktion: Bildung von Dihydropyrimidinderivaten.
Substitution: Bildung von substituierten Pyrimidinderivaten.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkmechanismus von (S)-tert-Butyl 3-((6-(Diethylamino)pyrimidin-4-yl)oxy)pyrrolidin-1-carboxylat hängt von seiner spezifischen Anwendung ab. Wenn sie beispielsweise als Enzyminhibitor verwendet wird, kann sie an die aktive Stelle des Enzyms binden und so die Substratbindung und die nachfolgende katalytische Aktivität verhindern. Die beteiligten molekularen Ziele und Pfade variieren je nach dem untersuchten biologischen System.
Wirkmechanismus
The mechanism of action of (S)-tert-Butyl 3-((6-(diethylamino)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Structural Differences
Key Observations :
- Substituent Diversity: The diethylamino group in the target compound contrasts with bulkier substituents like dibenzylamino () or halogenated aromatic systems (). These modifications influence solubility, steric hindrance, and binding affinity .
- Linking Group: The oxy linker in the target compound vs.
- Stereochemistry : The (R)-configuration in the target compound () vs. (3R) or (2S) in others () may affect chiral recognition in biological systems .
Key Observations :
- The target compound’s synthesis likely involves nucleophilic displacement or Mitsunobu reactions, similar to ’s 90%-yield route .
- Halogenated intermediates (e.g., 4-bromoisoquinoline in ) enable cross-coupling but with moderate yields (50%) .
Physicochemical and Hazard Profiles
Biologische Aktivität
Tert-butyl 3-{[6-(diethylamino)pyrimidin-4-yl]oxy}pyrrolidine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 336.4 g/mol. Its structure features a pyrrolidine ring, a tert-butyl ester group, and a pyrimidine ring substituted with a diethylamino group, which contributes to its unique pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C17H28N4O3 |
| Molecular Weight | 336.4 g/mol |
| IUPAC Name | tert-butyl 3-[6-(diethylamino)pyrimidin-4-yl]oxypyrrolidine-1-carboxylate |
| InChI Key | MLMXCKDDWPEREW-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrrolidine Ring : Cyclization reactions using nitrogen-containing precursors.
- Introduction of the Pyrimidine Ring : Nucleophilic substitution reactions with suitable pyrimidine derivatives.
- Attachment of the Diethylamino Group : Alkylation using diethylamine.
- Formation of the Tert-Butyl Ester : Esterification to introduce the tert-butyl group.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. It may function as an enzyme inhibitor by binding to active sites, thereby preventing substrate interaction and catalytic activity. The exact mechanism can vary depending on the biological context in which it is applied.
Antiinflammatory Effects
Recent studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. For example, certain pyrimidine derivatives have shown potent inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation:
- IC50 Values : Compounds tested against COX-2 have demonstrated IC50 values comparable to standard anti-inflammatory drugs like celecoxib (IC50 = 0.04 μmol) .
Anticancer Potential
There is emerging evidence suggesting that similar compounds may possess anticancer properties due to their ability to inhibit tumor growth and promote apoptosis in cancer cells. For instance, derivatives with structural similarities have been reported to induce cell cycle arrest and apoptosis in various cancer cell lines.
Neuroprotective Effects
Given its structural components, there are hypotheses regarding its neuroprotective effects, particularly due to the presence of the diethylamino group, which may enhance blood-brain barrier penetration and modulate neurotransmitter systems.
Case Studies and Research Findings
- Study on Anti-inflammatory Activity : A comparative analysis of various pyrimidine derivatives demonstrated that those with similar structures to this compound exhibited significant inhibition of inflammatory markers in vitro .
- Anticancer Activity Assessment : In vitro studies highlighted the potential of related compounds in reducing tumor cell viability through mechanisms involving apoptosis and cell cycle disruption .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
